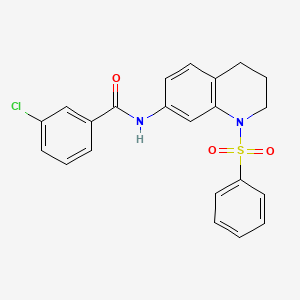

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenylsulfonyl group, and a tetrahydroquinoline group . These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydroquinoline ring could potentially exist in various conformations .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis, and the phenylsulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzamide and phenylsulfonyl groups could potentially affect its solubility and stability .Scientific Research Applications

Antibacterial Activity

N-arylsulfonylhydrazones, a class of compounds to which our compound belongs, have been found to exhibit antibacterial activities . In particular, compounds 3d, 3l, and 3v showed high activity against Staphylococcus aureus and Escherichia coli .

Green Synthesis

A green method has been developed for the synthesis of N-arylsulfonylhydrazones via a simple grindstone procedure . This method uses L-tyrosine as a catalyst and can synthesize 24 N-arylsulfonylhydrazones in a few minutes with high yield .

Sulfone Chemistry

Sulfones, including our compound, play a fundamental role in organic chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Medicinal Chemistry

N-arylsulfonylhydrazones are present in target molecules of importance in medicinal chemistry . They display various biological activities, including anti-tumor, antiviral, and anti-inflammatory .

Materials Science

Sulfones are also present in materials of importance in materials science . They are used in the synthesis of polymers and other materials .

Photocatalytic Approaches

Sulfones have been used in metal- and photocatalytic approaches for C–S bond functionalization . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function. This interaction disrupts the synthesis of peptidoglycan, leading to a compromised bacterial cell wall . The exact molecular interactions between the compound and these enzymes are still under investigation.

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the peptidoglycan biosynthesis pathway. This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and environmental stresses . The downstream effects include bacterial growth inhibition and potential cell lysis.

Pharmacokinetics

The compound’s stability and solubility in organic solvents suggest potential for good bioavailability

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . By inhibiting key enzymes in peptidoglycan synthesis, it weakens the bacterial cell wall, potentially leading to cell death.

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULLAROCKPVELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)

![N-(3-chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2756829.png)

![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)

![1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea](/img/no-structure.png)